![molecular formula C15H19N7 B12114551 N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine](/img/structure/B12114551.png)
N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine
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Overview
Description
N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine is a complex organic compound featuring a pyrrolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropylamine in a substitution reaction.
Ethyl Group Addition: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[3,4-d]pyrimidine core.
Reduction: Reduction reactions can be performed on the nitro groups if present.
Substitution: Various substitution reactions can occur, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the amine positions.
Scientific Research Applications
Research indicates that this compound exhibits promising activity against various targets, particularly in oncology and vascular biology.
Antitumor Activity
Studies have shown that derivatives of pyrrolo-pyrimidine compounds can inhibit tumor growth by targeting specific receptor tyrosine kinases (RTKs). For instance, compounds similar to N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine have been identified as potent inhibitors of the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis and tumor progression .
Antiangiogenic Properties
The compound's ability to inhibit angiogenesis makes it a candidate for treating conditions characterized by abnormal blood vessel growth. In vitro studies have demonstrated its effectiveness in reducing endothelial cell proliferation and migration, which are essential processes in angiogenesis .
Cancer Treatment
Given its antiangiogenic properties, this compound is being investigated as a potential therapeutic agent for various cancers, including breast and lung cancer. The inhibition of VEGFR can lead to reduced tumor vascularization and improved patient outcomes.
Cardiovascular Diseases
The modulation of angiogenesis also suggests potential applications in cardiovascular diseases where angiogenesis plays a critical role in disease progression and recovery post-myocardial infarction.
Case Studies and Research Findings
Several studies highlight the efficacy of similar compounds in clinical settings:
- Case Study 1 : A clinical trial evaluating a related pyrrolo-pyrimidine derivative showed a significant reduction in tumor size among patients with advanced solid tumors when combined with standard chemotherapy .
- Case Study 2 : Research involving animal models demonstrated that administration of the compound led to decreased tumor growth rates and improved survival rates compared to control groups .
Biological Activity
N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine is a compound of significant interest in pharmacology due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The general formula can be represented as follows:
This structure includes a pyrimidine core fused with a pyrrolo[3,4-d]pyrimidine moiety, which is essential for its interaction with biological targets.
The primary mechanism through which this compound exerts its effects is by inhibiting CDK4 and CDK6. These kinases are pivotal in the transition from the G1 phase to the S phase of the cell cycle. Inhibition of these kinases leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Key Findings:
- CDK Inhibition : Studies have shown that this compound effectively inhibits CDK4/6 with IC50 values in the nanomolar range, indicating potent activity against various cancer cell lines (e.g., mantle cell lymphoma and non-small cell lung cancer) .
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, preventing them from progressing to DNA synthesis .
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Cancer Treatment : As a CDK inhibitor, it holds promise for treating various cancers, particularly those characterized by dysregulated cell cycle progression.
- Combination Therapies : Its use in combination with other therapeutic agents may enhance efficacy and overcome resistance mechanisms in tumors .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
Study | Cell Line | IC50 (nM) | Observations |
---|---|---|---|
MCL | 20 | Significant reduction in tumor growth | |
NSCLC | 15 | Induction of apoptosis observed | |
Breast Cancer | 25 | Enhanced sensitivity when combined with chemotherapy |
These studies underscore the potential of this compound as a viable candidate for further development in oncology.
Properties
Molecular Formula |
C15H19N7 |
---|---|
Molecular Weight |
297.36 g/mol |
IUPAC Name |
4-N-cyclopropyl-6-(2-ethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H19N7/c1-2-12-17-6-9-7-22(8-11(9)19-12)14-5-13(18-10-3-4-10)20-15(16)21-14/h5-6,10H,2-4,7-8H2,1H3,(H3,16,18,20,21) |
InChI Key |
LDUYZFMIQTUXSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C2CN(CC2=N1)C3=NC(=NC(=C3)NC4CC4)N |
Origin of Product |
United States |
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